2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide typically involves multiple steps. One common route starts with the preparation of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile, which is then converted to the desired acetamide derivative through a series of reactions involving intermediates such as 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 2-chloro-5-(trifluoromethyl)pyridine
- 1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-piperidin-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O/c16-12-8-11(15(17,18)19)10-21-13(12)9-14(23)20-4-7-22-5-2-1-3-6-22/h8,10H,1-7,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHABTMXQAVHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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